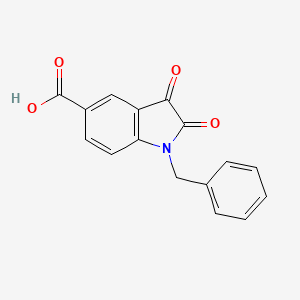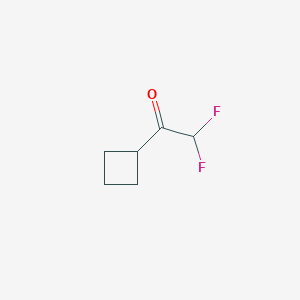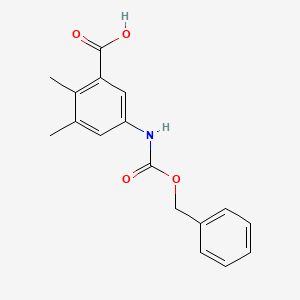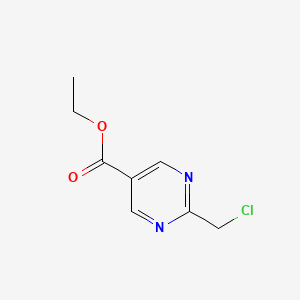
6-Chloro-2,4-diphenylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2,4-diphenylquinoline is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-2,4-diphenylquinoline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,4-diphenylquinoline, which can be achieved through the Friedländer synthesis. This involves the reaction of aniline derivatives with ketones in the presence of an acid catalyst.
Chlorination: The 2,4-diphenylquinoline is then chlorinated at the 6th position using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives with altered electronic properties.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 6-amino-2,4-diphenylquinoline, while oxidation might produce quinoline N-oxide derivatives.
科学的研究の応用
6-Chloro-2,4-diphenylquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active quinoline derivatives.
Medicine: Research into its potential as an antimicrobial, anticancer, and anti-inflammatory agent is ongoing. Its unique structure allows it to interact with various biological targets.
Industry: It is used in the development of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism by which 6-chloro-2,4-diphenylquinoline exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The chlorine and phenyl groups enhance its binding affinity and specificity. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites.
類似化合物との比較
2,4-Diphenylquinoline: Lacks the chlorine atom, resulting in different reactivity and biological activity.
6-Chloroquinoline: Lacks the phenyl groups, which affects its chemical properties and applications.
2-Phenylquinoline: Contains only one phenyl group, leading to distinct chemical behavior.
Uniqueness: 6-Chloro-2,4-diphenylquinoline is unique due to the combination of chlorine and phenyl substitutions, which confer specific electronic and steric properties. These modifications enhance its potential for diverse applications in research and industry.
特性
CAS番号 |
21923-40-0 |
|---|---|
分子式 |
C21H14ClN |
分子量 |
315.8 g/mol |
IUPAC名 |
6-chloro-2,4-diphenylquinoline |
InChI |
InChI=1S/C21H14ClN/c22-17-11-12-20-19(13-17)18(15-7-3-1-4-8-15)14-21(23-20)16-9-5-2-6-10-16/h1-14H |
InChIキー |
PNBHNKBOEHRMPV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methyl-5-[(trifluoromethyl)sulfanyl]furan-3-carboxylicacid](/img/structure/B13575865.png)


![5-chloro-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-(trifluoromethyl)benzamide](/img/structure/B13575880.png)

![(1R)-1-[3-(Methylsulfonyl)phenyl]ethanol](/img/structure/B13575893.png)
![7-[[ethyl(Phenyl)amino]methyl]-2-Methyl-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-One](/img/structure/B13575901.png)

![[3-(2,2-Difluoroethyl)phenyl]boronicacid](/img/structure/B13575909.png)




